(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780420
InChI: InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-11-10-14(17(18)19)12-8-6-7-9-13(12)15/h6-11,18-19H,1-5H3
SMILES: B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O
Molecular Formula: C16H23BO3Si
Molecular Weight: 302.2 g/mol

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

CAS No.:

Cat. No.: VC13780420

Molecular Formula: C16H23BO3Si

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid -

Specification

Molecular Formula C16H23BO3Si
Molecular Weight 302.2 g/mol
IUPAC Name [4-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid
Standard InChI InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-11-10-14(17(18)19)12-8-6-7-9-13(12)15/h6-11,18-19H,1-5H3
Standard InChI Key SDVXZXNXSNQXSX-UHFFFAOYSA-N
SMILES B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O
Canonical SMILES B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O

Introduction

Chemical Identity and Structural Profile

PropertyValue
Molecular FormulaC₁₆H₂₃BO₃Si
Molecular Weight302.2 g/mol
Functional GroupsBoronic acid, TBS ether
StabilityHydrolytically sensitive
SolubilityOrganic solvents (THF, DMF)

The TBS group enhances steric protection of the hydroxyl moiety, reducing unintended side reactions during synthesis.

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step protocols starting from naphthalen-1-ol derivatives:

  • Silylation: Protection of the hydroxyl group at the 4-position using tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole.

  • Borylation: Introduction of the boronic acid group via palladium-catalyzed Miyaura borylation or direct electrophilic substitution.

Key Reaction Conditions

  • Silylation: Conducted in DMF at 0–25°C with TBSCl (1.2 equiv) and imidazole (2.0 equiv).

  • Borylation: Requires Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) in THF at 80°C.

Reactivity in Cross-Coupling

The compound is pivotal in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures with aryl halides (e.g., Equation 1):

Ar–X+Naph–B(OH)2Pd catalystAr–Naph+Byproducts\text{Ar–X} + \text{Naph–B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Naph} + \text{Byproducts}
  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

  • Yields: Typically 70–90% under optimized conditions (THF/H₂O, K₂CO₃, 80°C).

Applications in Organic Synthesis

Biaryl Construction

The naphthalene-TBS-boronic acid serves as a coupling partner for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are foundational in materials science (e.g., organic semiconductors). For example, coupling with 1-bromonaphthalene yields binaphthyl structures critical for liquid crystal displays.

Hydrolysis and Deprotection

Controlled hydrolysis under acidic conditions (e.g., HCl/THF) cleaves the TBS group, yielding 4-hydroxynaphthalen-1-ylboronic acid (Equation 2):

Naph–OTBS–B(OH)2HClNaph–OH–B(OH)2+TBS–Cl\text{Naph–OTBS–B(OH)}_2 \xrightarrow{\text{HCl}} \text{Naph–OH–B(OH)}_2 + \text{TBS–Cl}

This step is vital for introducing hydroxyl groups in late-stage functionalization.

Comparative Analysis with Related Boronic Acids

Table 2: Structural and Functional Comparisons

CompoundCore StructureKey Functional GrouplogPReactivity in Suzuki Coupling
Phenylboronic acidPhenyl-B(OH)₂1.0High
Naphthalen-1-ylboronic acidNaphthalene-B(OH)₂2.1Moderate
(4-TBS-O-naphthalen-1-yl)boronic acidNaphthalene-B(OH)₂, -OTBS3.5High (TBS stabilizes)

The naphthalene-TBS derivative outperforms phenyl analogs in stability and coupling efficiency due to reduced steric hindrance and electronic effects .

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